molecular formula C14H19NO3 B565236 alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid CAS No. 1018614-94-2

alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid

Cat. No.: B565236
CAS No.: 1018614-94-2
M. Wt: 249.31
InChI Key: QJWDIGPZLDLXPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid typically involves the following steps:

    Formation of the Benzeneacetic Acid Moiety: This can be achieved through Friedel-Crafts acylation of benzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The morpholine ring plays a crucial role in binding to the active sites of enzymes, while the benzeneacetic acid moiety contributes to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-methyl-2-(4-morpholin-4-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(16)17)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDIGPZLDLXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651663
Record name 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018614-94-2
Record name 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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